molecular formula C16H12FNO B5412827 8-[(2-fluorobenzyl)oxy]quinoline

8-[(2-fluorobenzyl)oxy]quinoline

Cat. No. B5412827
M. Wt: 253.27 g/mol
InChI Key: TWPCGDOFTSWAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-fluorobenzyl)oxy]quinoline is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine ring . Quinoline derivatives have been used in various applications in medicinal, bioorganic, agrochemical, and industrial chemistry . They have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .


Synthesis Analysis

Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . The target compounds were synthesized from 8-hydroxyquinoline-2(1H)-one via Claisen rearrangement catalyzed by AlCl3 .


Molecular Structure Analysis

The molecular formula of this compound is C16H12FNO . Its average mass is 253.271 Da and its monoisotopic mass is 253.090286 Da .


Chemical Reactions Analysis

Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc . The direct alkenylation of quinoline N-oxides via the C(sp2)–H bond activation process has been highlighted in recent developments .

Mechanism of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities. They target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands. This leads to cell death and turns out to be a very effective way of killing bacteria .

Safety and Hazards

While specific safety and hazard data for 8-[(2-fluorobenzyl)oxy]quinoline is not available, general safety measures for handling quinoline derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and ensuring adequate ventilation .

properties

IUPAC Name

8-[(2-fluorophenyl)methoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-8-2-1-5-13(14)11-19-15-9-3-6-12-7-4-10-18-16(12)15/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPCGDOFTSWAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.